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molecular formula C16H23ClN2O2 B8798192 Tert-butyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate CAS No. 305860-09-7

Tert-butyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate

Cat. No. B8798192
M. Wt: 310.82 g/mol
InChI Key: RBHSRNNKRAPSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916804B2

Procedure details

To 4-(3-chlorobenzyl)-piperazine-1-carboxylic acid tert-butyl ester (20.24) (8.82 g, 28.4 mmol) is added TFA (45 mL) at ambient temperature over 5 min. After 1 h50 min, TFA is evaporated, the residue is dissolved in 2N HCl (45 mL) and extracted with ether (2×45 mL). The aqueous layer is basified to pH 13 with 2N NaOH (60 mL) and extracted with CH2Cl2 (6×90 mL). The combined organic extracts are washed with brine (75 mL) and dried over MgSO4. The crude material obtained after filtration and concentration (5.44 g, 25.8 mmol, 91%) is used without further purification. MS (ES): m/z 211.0/213.0 (100/35) [MH+]. tR (method B)=5.1 min.
Quantity
8.82 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>>[Cl:21][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][CH:18]=1)[CH2:14][N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
8.82 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=CC(=CC=C1)Cl
Name
Quantity
45 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h50 min, TFA is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 2N HCl (45 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×45 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (6×90 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CN2CCNCC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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